Acetylthevetin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

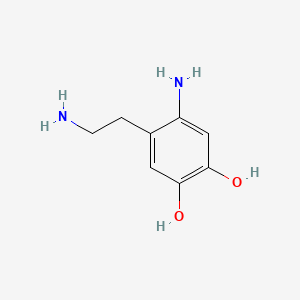

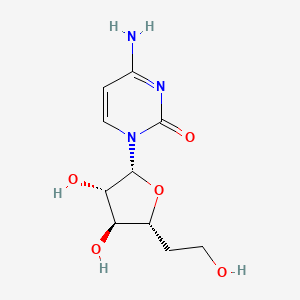

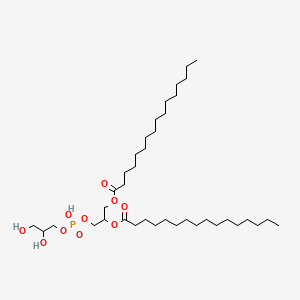

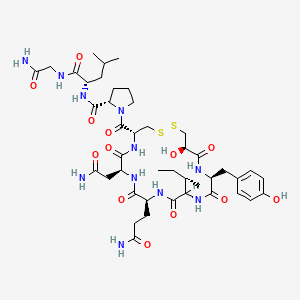

Acetylthevetin B (ATB) is a cardiac glycoside derived from the seed of Thevetia peruviana (Pers) K Schum (yellow oleander). It has been found to exhibit antitumor activity but also has potential cardiac toxicity . It’s part of a class of natural products known as cardiac glycosides, which have a steroid-like structure containing an unsaturated lactone ring and a sugar chain .

Synthesis Analysis

The synthesis of Acetylthevetin B involves the use of chitosan-Pluronic P123 (CP) micelle encapsulation. Two ATB-loaded CP micelles (ATB-CP1, ATB-CP2) were prepared using an emulsion/solvent evaporation technique . They were spherical in shape with a particle size of 40–50 nm, showed a neutral zeta potential, and had acceptable encapsulation efficiency (>90%) .Molecular Structure Analysis

Acetylthevetin B is a cardiac glycoside, which means it has a steroid-like structure containing an unsaturated lactone ring and a sugar chain . Six thevetia cardiac glycosides or thevetosides (thevetin A, B, and C, acetylthevetin A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Chemical Reactions Analysis

The chemical reactions involving Acetylthevetin B primarily concern its encapsulation in chitosan-Pluronic P123 (CP) micelles for enhanced therapeutic efficacy against lung cancer cells . The encapsulation process involves an emulsion/solvent evaporation technique .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylthevetin B are characterized by its encapsulation in chitosan-Pluronic P123 (CP) micelles. These micelles are spherical in shape with a particle size of 40–50 nm and show a neutral zeta potential .Direcciones Futuras

The future directions for Acetylthevetin B involve enhancing its antitumor action and decreasing its adverse effects via chitosan-Pluronic P123 (CP) micelle encapsulation . It may serve as a promising antitumor chemotherapeutic agent for lung cancer, and its antitumor efficacy was significantly improved by CP micelles, with lower adverse effects .

Propiedades

Número CAS |

82145-55-9 |

|---|---|

Nombre del producto |

Acetylthevetin B |

Fórmula molecular |

C44H68O19 |

Peso molecular |

901 g/mol |

Nombre IUPAC |

[2-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3 |

Clave InChI |

ILSCMGXPNCDKNU-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Sinónimos |

acetylthevetin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B1197310.png)

![[(2R,3S,4R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1197324.png)